molecular formula C21H21BrN4O3 B11306712 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11306712
M. Wt: 457.3 g/mol
InChI Key: HAUOKGBKIYUBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical bromination of a precursor compound, followed by a series of coupling reactions and cyclizations .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of furan, oxazole, and piperazine rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C21H21BrN4O3

Molecular Weight

457.3 g/mol

IUPAC Name

2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H21BrN4O3/c1-2-25-9-11-26(12-10-25)21-18(13-23)24-20(29-21)19-8-7-17(28-19)14-27-16-5-3-15(22)4-6-16/h3-8H,2,9-12,14H2,1H3

InChI Key

HAUOKGBKIYUBQX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.